![molecular formula C8H6BrNO4 B2684927 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid CAS No. 2580243-33-8](/img/structure/B2684927.png)
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid is a chemical compound with the molecular formula C7H6BrNO2 It is characterized by the presence of a bromine atom, a dioxino ring, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid typically involves the bromination of a precursor compound, followed by cyclization to form the dioxino ring. The reaction conditions often include the use of bromine or a brominating agent, along with a suitable solvent and catalyst to facilitate the reaction. The specific details of the synthetic route can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Central Nervous System (CNS) Depressants
Research indicates that derivatives of 7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine are being explored as short-acting CNS depressants. These compounds have shown potential for use in clinical settings such as:
- Preoperative Sedation : They can be administered intravenously to provide sedation before surgical procedures.
- ICU Sedation : Their rapid action makes them suitable for sedation in intensive care units.
- Anxiolytic Effects : The compounds may help reduce anxiety during medical procedures.
The ability to induce amnesia for perioperative events is also a notable application, enhancing patient comfort during surgeries .
2. Drug Development and Synthesis
The synthesis of 7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has been optimized for higher yields and purity. This compound serves as an intermediate in the development of new pharmaceuticals aimed at treating various conditions related to the CNS. For instance, it is utilized in the preparation of benzodiazepine derivatives that possess sedative and anxiolytic properties .
Case Study 1: CNS Depressant Development
A study highlighted the synthesis of a series of benzodiazepine analogs derived from 7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. These analogs demonstrated improved efficacy and safety profiles compared to traditional benzodiazepines. The research utilized techniques such as NMR spectroscopy and X-ray crystallography to elucidate the structure-activity relationship (SAR) of these compounds .
Case Study 2: Anxiolytic Properties
Another investigation focused on the anxiolytic effects of a specific derivative of 7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine in animal models. The results indicated significant reductions in anxiety-like behaviors when administered at optimal dosages, suggesting its potential as a therapeutic agent for anxiety disorders .
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and dioxino ring play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Lacks the carboxylic acid group, which may affect its reactivity and applications.
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of the carboxylic acid group at the 6-position in 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid distinguishes it from other similar compounds. This unique structural feature can influence its reactivity, binding affinity, and overall functionality in various applications.
Actividad Biológica
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound with potential pharmacological properties. Its unique structure suggests various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Chemical Formula : C7H6BrNO2
- Molecular Weight : 216.03 g/mol
- CAS Number : 95897-49-7
- Solubility : Soluble in water (0.562 mg/ml) and very soluble in other solvents .
Biological Activity Overview
The biological activity of this compound has been investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic activities.
Research indicates that compounds within this structural class can interact with various biological targets:
- CB2 Receptor Modulation : Some derivatives exhibit agonistic or antagonistic activity at the cannabinoid CB2 receptor, which is associated with anti-inflammatory effects .
- CYP Enzyme Inhibition : The compound has been identified as a CYP1A2 inhibitor, suggesting potential interactions with drug metabolism pathways .
Pharmacological Studies
Several studies have explored the pharmacological effects of related compounds:
- Anti-inflammatory Activity : Compounds similar to 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine have demonstrated significant anti-inflammatory effects in animal models.
- Analgesic Effects : The analgesic properties of related compounds were evaluated through various pain models in rodents, indicating potential applications in pain management .
Structure-Activity Relationship (SAR)
The biological activity of this compound class is heavily influenced by the substitution pattern on the dioxin and pyridine rings. Variations in these substituents can lead to significant changes in potency and selectivity for biological targets.
Compound | Activity | Ki (nM) | Selectivity Index |
---|---|---|---|
Compound A | Agonist at CB2 | 48.46 | >206 |
Compound B | Antagonist at CB2 | 0.45 | >4739 |
7-Bromo derivative | Anti-inflammatory | Not specified | Not specified |
Case Studies
- Study on Anti-Osteoarthritic Activity :
- Cytotoxicity Assessment :
Propiedades
IUPAC Name |
7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-4-3-5-7(14-2-1-13-5)10-6(4)8(11)12/h3H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHADDJUFXVBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC(=C(C=C2O1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.